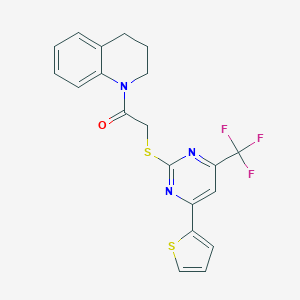![molecular formula C18H14ClFN6O B284393 N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to the class of compounds known as tetraazolo[1,5-a]pyrimidines, which have been shown to have a range of pharmacological activities, including central nervous system (CNS) effects.
作用机制
The exact mechanism of action of N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the GABA-A alpha5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus and is involved in the regulation of cognitive function and memory. By blocking the activity of this receptor subtype, this compound may improve cognitive function and memory.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain.
实验室实验的优点和局限性
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for use in laboratory experiments. It is a highly selective compound that targets a specific receptor subtype, which makes it useful for investigating the role of this receptor subtype in cognitive function and memory. However, this compound also has some limitations, including its relatively short half-life and poor solubility, which may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research on N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One area of interest is the development of more potent and selective compounds that target the GABA-A alpha5 receptor subtype. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and memory, as well as its potential for use in the treatment of other CNS disorders. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers for predicting patient response to treatment.
合成方法
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is synthesized through a multi-step process involving the reaction of 4-chloroaniline with 3-fluorobenzaldehyde to form an imine intermediate, which is then reacted with 5-methyltetrazole in the presence of a palladium catalyst to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.
科学研究应用
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
属性
分子式 |
C18H14ClFN6O |
|---|---|
分子量 |
384.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H14ClFN6O/c1-10-15(17(27)22-14-7-5-12(19)6-8-14)16(11-3-2-4-13(20)9-11)26-18(21-10)23-24-25-26/h2-9,16H,1H3,(H,22,27)(H,21,23,25) |
InChI 键 |
AYCQHCUMLSLJBZ-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
![N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284313.png)
![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)


![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)
![2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284330.png)
![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
![N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284332.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284333.png)
